molecular formula C32H31NO5 B15279165 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid

Cat. No.: B15279165
M. Wt: 509.6 g/mol
InChI Key: BOKNQPVMZQPXQZ-NDEPHWFRSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxy group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.

    tert-Butoxy Group Introduction: The tert-butoxy group is introduced using tert-butyl alcohol and an appropriate activating agent, such as dicyclohexylcarbodiimide (DCC).

    Coupling Reactions: The protected amino acid is then coupled with the naphthalen-2-yl group using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-yl group.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The Fmoc group can be removed via base-catalyzed substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Oxidized derivatives of the naphthalen-2-yl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Deprotected amino acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the stepwise construction of peptides.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Medicine

In medicine, peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid involves the protection of the amino group via the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The tert-butoxy group provides additional stability to the molecule, allowing for more controlled reactions.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid
  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)phenyl)propanoic acid
  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)benzyl)propanoic acid

Uniqueness

The uniqueness of this compound lies in its combination of the Fmoc protecting group and the tert-butoxy group, which provides enhanced stability and protection during peptide synthesis compared to other similar compounds.

Properties

Molecular Formula

C32H31NO5

Molecular Weight

509.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[5-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C32H31NO5/c1-32(2,3)38-29-14-8-9-21-17-20(15-16-22(21)29)18-28(30(34)35)33-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-17,27-28H,18-19H2,1-3H3,(H,33,36)(H,34,35)/t28-/m0/s1

InChI Key

BOKNQPVMZQPXQZ-NDEPHWFRSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=CC2=C1C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC1=CC=CC2=C1C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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